Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate
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Overview
Description
Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a tert-butyl ester and a methyl group as substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl 2-cyanoacetate under basic conditions to form the pyrazolopyrimidine core . The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the pyrazole ring, leading to the formation of dihydropyrazolopyrimidines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydropyrazolopyrimidines.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine: In medicinal chemistry, tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is explored for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in the development of anti-cancer and anti-inflammatory drugs .
Industry: The compound is used in the development of agrochemicals and other industrial applications where heterocyclic compounds are required .
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyrimidine core but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds have a similar fused ring system but with different heteroatoms.
Uniqueness: Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl ester group and methyl substitution make it particularly useful in medicinal chemistry for the development of enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl 1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)8-7-5-14-15(4)9(7)13-6-12-8/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHFSZMTBGDRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=NN(C2=NC=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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